N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide
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Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and an ethylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide typically involves the reaction of 3,4-dichloroaniline with 2-bromoacetylthiazole under basic conditions to form the intermediate 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
- 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Uniqueness
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide is unique due to its specific combination of a thiazole ring and an ethylhexanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C17H20Cl2N2OS |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide |
InChI |
InChI=1S/C17H20Cl2N2OS/c1-3-5-6-11(4-2)16(22)21-17-20-15(10-23-17)12-7-8-13(18)14(19)9-12/h7-11H,3-6H2,1-2H3,(H,20,21,22) |
InChI Key |
LPRJEJFJTJIBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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